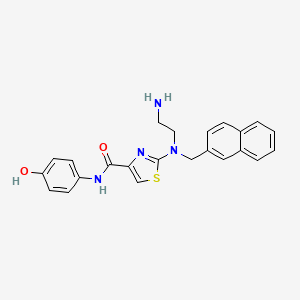
TRPC antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRPC antagonist 1: is a potent inhibitor of transient receptor potential canonical (TRPC) channels, specifically targeting TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7. These channels are part of the larger transient receptor potential (TRP) ion channel family, which plays a crucial role in various physiological processes, including sensory perception, cell proliferation, and ion homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRPC antagonist 1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Generally, the synthesis may involve:
Formation of Core Structure: This step typically involves the construction of the core chemical structure through a series of organic reactions such as condensation, cyclization, or addition reactions.
Functional Group Modifications: Subsequent steps may include the introduction or modification of functional groups to enhance the compound’s activity and selectivity towards TRPC channels.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing stringent purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: TRPC antagonist 1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: TRPC antagonist 1 is used in chemical research to study the structure-activity relationships of TRPC channels. It helps in understanding how different chemical modifications affect the compound’s ability to inhibit TRPC channels.
Biology: In biological research, this compound is utilized to investigate the physiological and pathological roles of TRPC channels in various cell types and tissues. It aids in elucidating the mechanisms by which TRPC channels contribute to cellular functions and signaling pathways.
Medicine: Medically, this compound has potential therapeutic applications in treating diseases associated with dysregulated TRPC channel activity. These include cardiovascular diseases, neurological disorders, and certain types of cancer .
Industry: In the industrial sector, this compound can be used in the development of new drugs targeting TRPC channels. It serves as a lead compound for designing more potent and selective TRPC channel inhibitors.
Mechanism of Action
Molecular Targets and Pathways: TRPC antagonist 1 exerts its effects by binding to TRPC channels and inhibiting their activity. This inhibition disrupts the normal flow of cations, such as calcium and sodium, through the channels, thereby modulating cellular signaling pathways. The compound specifically targets TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7 channels, which are involved in various physiological processes, including sensory perception, cell proliferation, and ion homeostasis .
Comparison with Similar Compounds
Rosiglitazone: A TRPC5 activator and TRPM3 inhibitor used in diabetes research.
GSK1702934A: A selective TRPC3 activator involved in cardiac research.
ML204: A selective TRPC4/TRPC5 inhibitor with higher selectivity over TRPC6.
Larixyl acetate: A selective TRPC6 inhibitor with applications in brain injury research.
TRPC4/5-IN-2: An orally active TRPC5 inhibitor with potential in chronic kidney disease treatment.
Uniqueness: TRPC antagonist 1 is unique due to its broad-spectrum inhibition of multiple TRPC channels (TRPC3, TRPC4, TRPC5, TRPC6, and TRPC7) with varying IC50 values. This broad inhibition profile makes it a valuable tool in research and potential therapeutic applications targeting multiple TRPC channels simultaneously .
Properties
Molecular Formula |
C23H22N4O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[2-aminoethyl(naphthalen-2-ylmethyl)amino]-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C23H22N4O2S/c24-11-12-27(14-16-5-6-17-3-1-2-4-18(17)13-16)23-26-21(15-30-23)22(29)25-19-7-9-20(28)10-8-19/h1-10,13,15,28H,11-12,14,24H2,(H,25,29) |
InChI Key |
UKTIJZJOHLGMQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN(CCN)C3=NC(=CS3)C(=O)NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


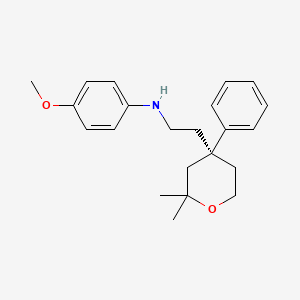
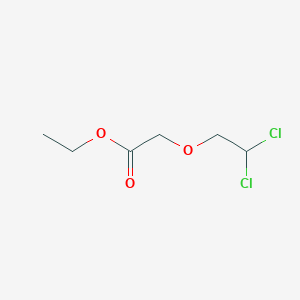
![(2S,4R)-4-fluoro-N-[(S)-phenyl-(4-propan-2-ylphenyl)methyl]-1-[2-(2H-triazol-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12365897.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexadecanethioate;azane](/img/structure/B12365904.png)
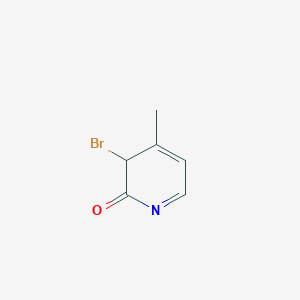
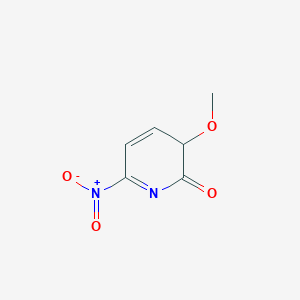
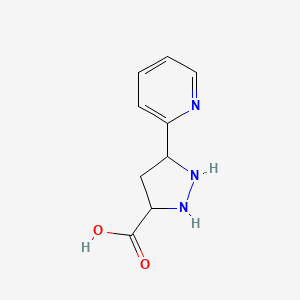

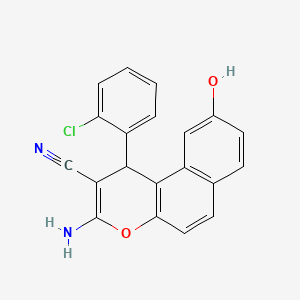
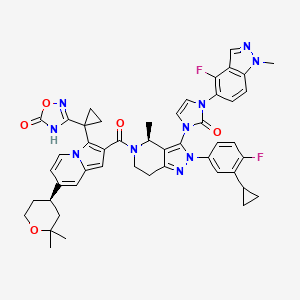
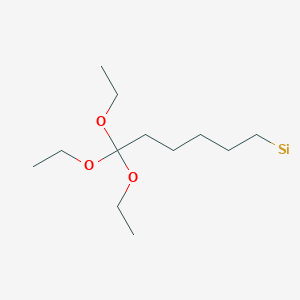
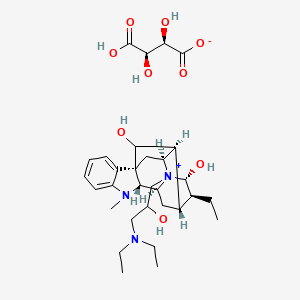
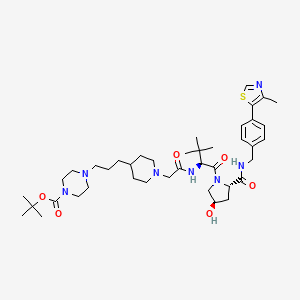
![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)
